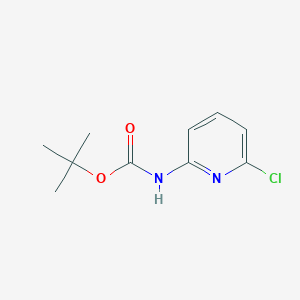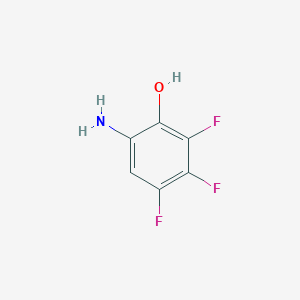
6-Amino-2,3,4-trifluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La Gelsemina , también conocida como gelsemina, es un alcaloide indólico aislado de las plantas con flores del género Gelsemium. Este género es nativo de las regiones subtropicales y tropicales de América y el sureste de Asia. La Gelsemina es un compuesto altamente tóxico que actúa como un paralizante, y la exposición a él puede causar la muerte. A pesar de su toxicidad, la Gelsemina ha sido objeto de investigación farmacológica debido a sus posibles propiedades terapéuticas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis total de la Gelsemina es un proceso complejo debido a su intrincada estructura molecular. Una ruta sintética notable implica una reacción de Diels-Alder organocatalítica, que es altamente diastereoselectiva y enantioselectiva. Esta reacción es seguida por varios pasos, incluyendo ciclación intramolecular y transformaciones de grupos funcionales, para construir la molécula de Gelsemina .
Métodos de producción industrial
La producción industrial de Gelsemina normalmente implica la extracción de fuentes naturales, particularmente de la planta Gelsemium elegans. El proceso de extracción incluye la cosecha del material vegetal, seguido de pasos de extracción con solventes y purificación para aislar la Gelsemina. Debido a su alta toxicidad, el proceso de producción requiere medidas de seguridad estrictas para proteger a los trabajadores y el medio ambiente .
Análisis De Reacciones Químicas
Tipos de reacciones
La Gelsemina sufre varias reacciones químicas, incluyendo:
Oxidación: La Gelsemina puede oxidarse para formar diferentes derivados, que pueden tener distintas actividades biológicas.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la Gelsemina, alterando potencialmente sus propiedades farmacológicas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones químicas de la Gelsemina incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de aluminio y litio. Las condiciones de reacción varían según la transformación deseada, pero a menudo involucran temperaturas controladas y solventes específicos para garantizar la selectividad y el rendimiento .
Productos principales
Los productos principales formados a partir de las reacciones químicas de la Gelsemina dependen del tipo de reacción y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados de Gelsemina con propiedades farmacológicas alteradas, mientras que las reacciones de reducción pueden producir análogos más simples de la Gelsemina .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
La Gelsemina ejerce sus efectos principalmente actuando como agonista del receptor de glicina de mamíferos. La activación de este receptor conduce a un potencial postsináptico inhibitorio en las neuronas tras la entrada de iones cloruro, lo que resulta en relajación muscular y parálisis. Los objetivos moleculares y las vías implicadas en la acción de la Gelsemina incluyen el receptor de glicina y las vías de señalización asociadas que regulan la actividad neuronal y la función muscular .
Comparación Con Compuestos Similares
La Gelsemina es única entre los alcaloides indólicos debido a su estructura molecular específica y sus potentes actividades biológicas. Los compuestos similares incluyen:
Koumina: Otro alcaloide indólico que se encuentra en las especies de Gelsemium, conocido por sus propiedades analgésicas y antiinflamatorias.
Gelsevirina: Un alcaloide con efectos farmacológicos similares pero que difiere en estructura molecular.
Humantenina: Un alcaloide indólico con distintas actividades biológicas, incluyendo posibles propiedades anticancerígenas.
La Gelsemina destaca por su alta toxicidad y su acción específica sobre el receptor de glicina, lo que la convierte en un compuesto de gran interés para la investigación toxicológica y terapéutica .
Propiedades
Número CAS |
163734-03-0 |
|---|---|
Fórmula molecular |
C6H4F3NO |
Peso molecular |
163.1 g/mol |
Nombre IUPAC |
6-amino-2,3,4-trifluorophenol |
InChI |
InChI=1S/C6H4F3NO/c7-2-1-3(10)6(11)5(9)4(2)8/h1,11H,10H2 |
Clave InChI |
VEPKZQHPDWUTBU-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1F)F)F)O)N |
SMILES canónico |
C1=C(C(=C(C(=C1F)F)F)O)N |
Sinónimos |
Phenol, 6-amino-2,3,4-trifluoro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



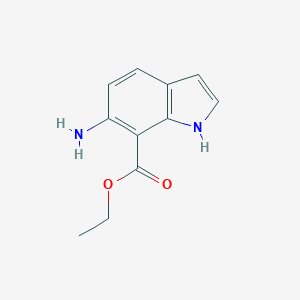
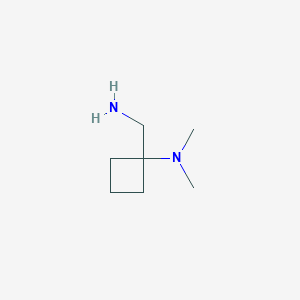
![1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B69049.png)
![2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B69050.png)

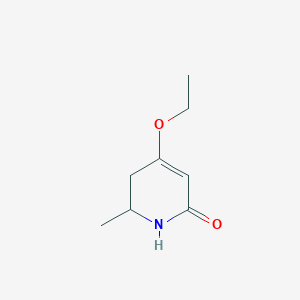
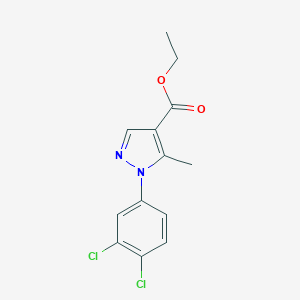
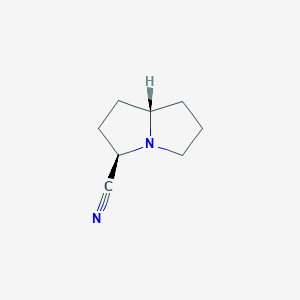
![(2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-3-methylbutanoic acid;morpholine](/img/structure/B69062.png)
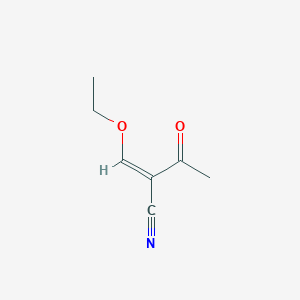
![4-Ethyl-1H-benzo[d]imidazol-6-amine](/img/structure/B69065.png)
![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)dodecanamide](/img/structure/B69066.png)
